3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-3-8(4-2-7)13-10(16)12-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQWDOXHUQCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, helps in achieving high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored for its role in developing drugs targeting neurological disorders. The synthesis of derivatives from 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid has shown promise in inhibiting specific enzymes, such as human hypoxia-inducible factor prolyl hydroxylase domain enzymes, which are implicated in cancer and inflammation pathways. For example, derivatives have been reported to inhibit PHD-2 with IC50 values of 2.24 μM and 1.32 μM, demonstrating their potential as therapeutic agents .
Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis, allowing researchers to create complex peptide structures with high purity and yield. The incorporation of this compound into peptides can enhance their stability and biological activity, making it a valuable building block in drug design .
Bioconjugation Techniques
In bioconjugation, the compound facilitates the attachment of biomolecules to drugs or diagnostic agents, enhancing their efficacy and targeting capabilities. This application is particularly relevant in the development of targeted therapies where precise delivery to specific cells or tissues is crucial .
Research in Chemical Biology
This compound plays a role in studying protein interactions and enzyme activity. Its ability to interact with various biomolecules provides insights into biological processes and potential therapeutic targets. Investigations into its binding affinities with specific proteins can elucidate its mechanism of action and therapeutic potential .
Material Science Applications
The compound is also explored in material science for developing novel materials such as polymers and hydrogels used in drug delivery systems. These materials can improve the bioavailability and controlled release of therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Neuroscience Research : A study investigated the neurotoxic effects of derivatives synthesized from this compound on rainbow trout alevins, providing insights into environmental impacts and safety assessments for aquatic life .
- Ocular Disease Treatment : Patent literature indicates that derivatives of this compound have been tested for treating ocular inflammatory diseases, demonstrating its versatility in addressing various health conditions .
Mechanism of Action
The mechanism by which 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid belongs to a broader class of substituted propanoic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Exhibit broad-spectrum activity against multidrug-resistant ESKAPE pathogens (e.g., S. aureus, MIC: 8–16 µg/mL; A. baumannii, MIC: 16 µg/mL). Activity is structure-dependent; hydroxyl and heterocyclic substituents enhance potency .
- This compound: No direct antimicrobial data available. However, the bromophenyl group’s electron-withdrawing nature may improve membrane penetration compared to hydroxyl analogs .
- 3-(2-Bromo-4-fluorophenyl)propanoic acid: Limited activity reported; primarily used as a synthetic intermediate .
Anticancer and Antioxidant Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Demonstrated anticancer activity (IC₅₀: 10–50 µM) against multiple cancer cell lines, with antioxidant DPPH radical-scavenging rates up to 83.63% .
Pharmacokinetic Properties
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Favorable ADME profiles with moderate LogP (1.5–3.0) and high gastrointestinal absorption (>80%) predicted in silico .
Biological Activity
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 284.12 g/mol
- Functional Groups : Carbamoyl and amino groups contribute to its reactivity and biological effects.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been assessed using the DPPH radical scavenging method.
Findings:
- In a study, derivatives of this compound demonstrated antioxidant activity that was comparable to or exceeded that of ascorbic acid, a well-known antioxidant .
- The ranking of antioxidant activity among tested compounds indicated that certain derivatives had up to 1.4 times higher activity than ascorbic acid, suggesting a promising potential for therapeutic applications .
Anticancer Activity
The anticancer efficacy of the compound was evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Studies:
- MTT Assay Results : The compound exhibited significant cytotoxic effects on U-87 cells compared to MDA-MB-231 cells. The IC values indicated a stronger inhibitory effect on glioblastoma cells .
- Mechanism of Action : It is hypothesized that the presence of the bromophenyl group enhances the lipophilicity and cellular uptake of the compound, facilitating its action against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Findings:
- The compound showed varying degrees of inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics like vancomycin .
- A study reported that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL for specific derivatives .
Comparative Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a coupling reaction between 4-bromophenyl isocyanate and 3-aminopropanoic acid. Carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF under nitrogen are effective for forming the carbamoyl linkage . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction optimization should focus on temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : and NMR (DMSO-d6 or CDCl3) confirm the carbamoyl NH ( ~10.2 ppm) and propanoic acid protons ( ~2.5–3.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for CHBrNO: ~309.98 g/mol) .
Q. What are the primary biological targets or applications studied for this compound?
- Methodology : The carbamoyl group suggests potential enzyme inhibition (e.g., proteases or kinases). Researchers use:
- Enzyme Assays : Fluorescence-based or colorimetric assays (e.g., trypsin inhibition with BAPNA substrate) .
- Cellular Studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and binding affinity?
- Methodology :
- Comparative Analysis : Replace bromine with fluorine or chlorine (see for fluorophenyl analogs). Bromine’s larger size may enhance hydrophobic interactions but reduce solubility.
- SPR/Binding Assays : Measure affinity shifts using immobilized targets (e.g., BSA for plasma protein binding studies) .
- Computational Docking : Molecular dynamics simulations (AutoDock Vina) predict binding modes to enzymes like carbonic anhydrase .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare IC values of bromo vs. chloro/fluoro derivatives (e.g., vs. 3). Adjust for assay variability (e.g., buffer pH, incubation time).
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines) .
Q. How can synthetic scalability be improved for in vivo studies?
- Methodology :
- Flow Chemistry : Continuous flow reactors enhance yield and reduce reaction time (residence time ~30 min at 50°C) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
